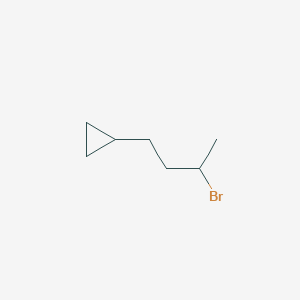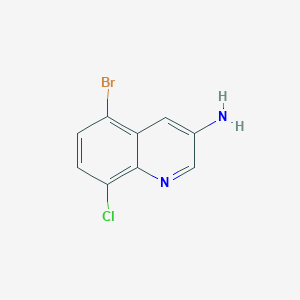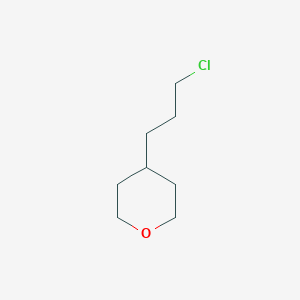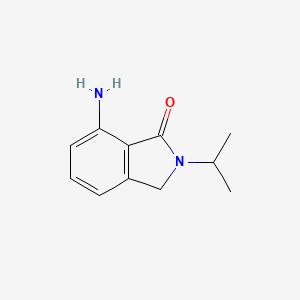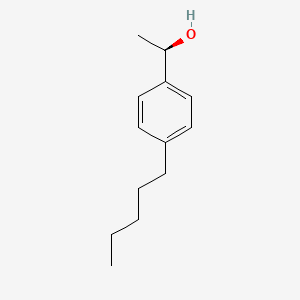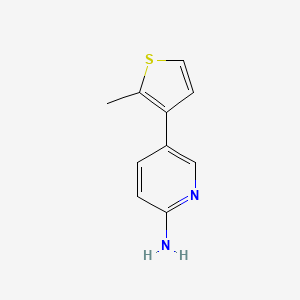
3-(Chloromethyl)-2-methyl-3-propyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-methyl-3-propyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the third carbon of the oxolane ring, along with a methyl group (-CH3) and a propyl group (-C3H7) at the second and third positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-propyloxolane can be achieved through several methods. One common approach involves the chloromethylation of 2-methyl-3-propyloxolane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-methyl-3-propyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of 2-methyl-3-propyloxolane.
Scientific Research Applications
3-(Chloromethyl)-2-methyl-3-propyloxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-propyloxolane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in medicinal chemistry for the design of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-methyl-3-butyloxolane: Similar structure but with a butyl group instead of a propyl group.
3-(Chloromethyl)-2-ethyl-3-propyloxolane: Similar structure but with an ethyl group instead of a methyl group.
3-(Bromomethyl)-2-methyl-3-propyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-2-methyl-3-propyloxolane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the chloromethyl group makes it a versatile intermediate for various chemical transformations, while the oxolane ring provides stability and rigidity to the molecule .
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-(chloromethyl)-2-methyl-3-propyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-3-4-9(7-10)5-6-11-8(9)2/h8H,3-7H2,1-2H3 |
InChI Key |
VGTANZKONZTQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOC1C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


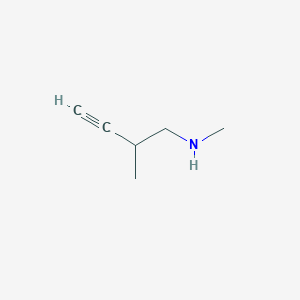

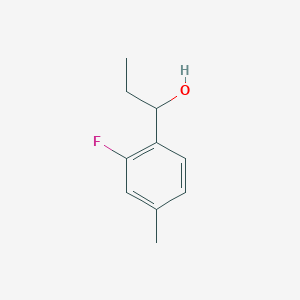
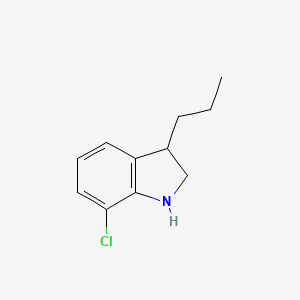
![2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B15257450.png)
